

A Comprehensive Technical Guide to N-(3-nitrophenyl)acetamide

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Compound of Interest

Compound Name: 3'-Nitroacetanilide

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Compound Identification and Structure

N-(3-nitrophenyl)acetamide, commonly referred to as **3'-nitroacetanilide** or m-nitroacetanilide, is an organic compound classified as a nitro derivative of acetanilide.[1][2] Its identity is formally established by the Chemical Abstracts Service (CAS) number 122-28-1.[1][3][4] The compound's structure features a central benzene ring substituted with an acetamide group (-NHCOCH₃) and a nitro group (-NO₂) at the meta position relative to each other.[1]

The systematic IUPAC name for this compound is N-(3-nitrophenyl)acetamide.[1][3][5] Other synonyms include 3-Nitro-N-acetylaniline, N-Acetyl-m-nitroaniline, and Acetamide, N-(3-nitrophenyl)-.[3][6]

Identifier	Value
IUPAC Name	N-(3-nitrophenyl)acetamide[1][3][5]
CAS Number	122-28-1[1][3][4]
Molecular Formula	C ₈ H ₈ N ₂ O ₃ [1][4]
Canonical SMILES	CC(=O)NC1=CC(=CC=C1)--INVALID-LINK--[O-] [1][3][5]
InChI Key	KFTYNYHJHKCRKU-UHFFFAOYSA-N[1][5]

Physicochemical Properties

N-(3-nitrophenyl)acetamide typically presents as a beige, brown, or yellowish crystalline powder or solid.^{[6][7]} It is soluble in organic solvents like ethanol, chloroform, and nitrobenzene, slightly soluble in hot water, and has very limited solubility in ether and cold water.^[6]

Property	Value	Source(s)
Molecular Weight	180.16 g/mol	^{[1][4][8]}
Appearance	Beige to brown crystalline powder	^{[7][8]}
Melting Point	154-158 °C	
Boiling Point	312.97 °C (estimated)	
Density	1.340 g/cm ³	
XLogP3	1.5	^[8]
Topological Polar Surface Area	74.9 Å ²	^[8]
Hydrogen Bond Donor Count	1	^[8]
Hydrogen Bond Acceptor Count	3	^[8]

Synthesis and Experimental Protocols

The most common laboratory synthesis of N-(3-nitrophenyl)acetamide involves the electrophilic aromatic substitution (nitration) of acetanilide. The acetamido group is an activating, ortho-, para-director. However, by performing the reaction at low temperatures, a significant amount of the meta-isomer can be produced alongside the ortho and para isomers. A more direct route involves the acetylation of m-nitroaniline with acetic anhydride.^[8]

Experimental Protocol: Acetylation of m-Nitroaniline

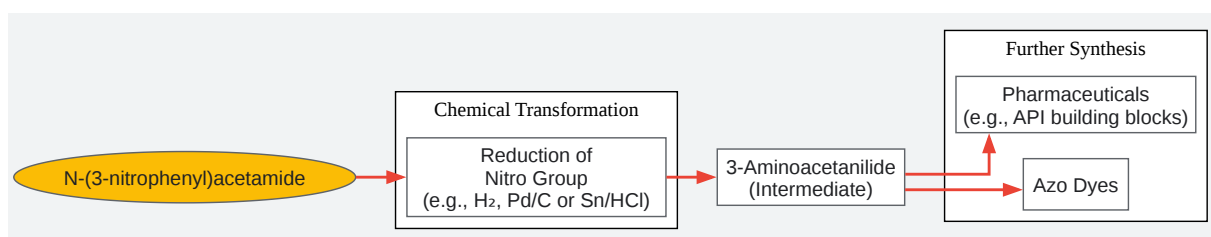
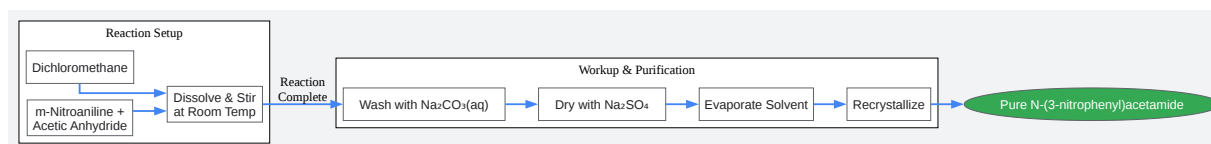
This method provides a regioselective route to the target compound.

Materials:

- m-Nitroaniline
- Acetic anhydride
- Dichloromethane (or other suitable solvent)
- Saturated sodium carbonate solution
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, dissolve m-nitroaniline (1.0 equivalent) in dichloromethane under an inert atmosphere.
- Add acetic anhydride (1.2 equivalents) dropwise to the solution.
- Stir the reaction mixture at room temperature until the starting material (m-nitroaniline) is completely consumed, which can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium carbonate to neutralize any excess acetic acid.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Filter the mixture to remove the drying agent.
- Evaporate the solvent under reduced pressure to yield the crude N-(3-nitrophenyl)acetamide product.
- The crude product can be further purified by recrystallization, typically from an ethanol-water mixture, to obtain a pure crystalline solid.^[9]



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